molecular formula C16H16FN3O2 B2761531 N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 1903915-23-0

N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2761531
CAS No.: 1903915-23-0
M. Wt: 301.321
InChI Key: AYCPYVDVFWJRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a pyrrolidine ring

Scientific Research Applications

N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It finds applications in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
  • N-(4-bromophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
  • N-(4-methylphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. Compared to its analogs with different substituents (e.g., chlorine, bromine, methyl), the fluorinated compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-12-4-6-13(7-5-12)19-16(21)20-10-8-14(11-20)22-15-3-1-2-9-18-15/h1-7,9,14H,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCPYVDVFWJRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.